molecular formula C11H19Cl2N5 B2903360 1-(Diaminomethylidene)-2-[2-(2-methylphenyl)ethyl]guanidine;dihydrochloride CAS No. 2567497-39-4

1-(Diaminomethylidene)-2-[2-(2-methylphenyl)ethyl]guanidine;dihydrochloride

Cat. No. B2903360
CAS RN: 2567497-39-4
M. Wt: 292.21
InChI Key: YSEQYQLYZLLDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Diaminomethylidene)-2-[2-(2-methylphenyl)ethyl]guanidine;dihydrochloride, also known as Methylglyoxal bis(guanylhydrazone) (MGBG), is a guanylhydrazone derivative that has been extensively studied for its potential use in cancer treatment. MGBG has been shown to inhibit the activity of the enzyme S-adenosylmethionine decarboxylase (SAMDC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction is a common feature of many types of cancer.

Mechanism of Action

MGBG inhibits the activity of SAMDC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction is a common feature of many types of cancer. By inhibiting SAMDC, MGBG reduces the levels of polyamines in cancer cells, which in turn inhibits cell growth and proliferation.
Biochemical and Physiological Effects:
MGBG has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to inhibiting the biosynthesis of polyamines, MGBG has been shown to induce apoptosis (programmed cell death) in cancer cells. MGBG has also been shown to inhibit the activity of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines.

Advantages and Limitations for Lab Experiments

One advantage of using MGBG in lab experiments is that it is a well-characterized compound that has been extensively studied for its potential use in cancer treatment. MGBG is also relatively easy to synthesize and is stable under normal laboratory conditions. One limitation of using MGBG in lab experiments is that it can be toxic to normal cells at high concentrations, which can limit its therapeutic potential.

Future Directions

There are several potential future directions for research on MGBG. One area of research is to develop more potent and selective inhibitors of SAMDC that can be used as cancer therapeutics. Another area of research is to investigate the potential use of MGBG in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is a need for further research to better understand the molecular mechanisms underlying the anticancer effects of MGBG.

Synthesis Methods

MGBG can be synthesized by reacting methylglyoxal with guanylhydrazine in the presence of hydrochloric acid. The resulting product is a dihydrochloride salt that is water-soluble and stable under normal laboratory conditions.

Scientific Research Applications

MGBG has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that MGBG can inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. In vivo studies have also shown that MGBG can inhibit the growth of tumors in animal models.

properties

IUPAC Name

1-(diaminomethylidene)-2-[2-(2-methylphenyl)ethyl]guanidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5.2ClH/c1-8-4-2-3-5-9(8)6-7-15-11(14)16-10(12)13;;/h2-5H,6-7H2,1H3,(H6,12,13,14,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEQYQLYZLLDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCN=C(N)N=C(N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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